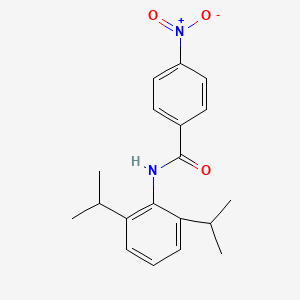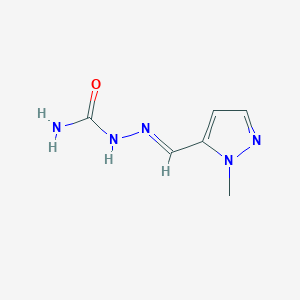
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine, also known as NMB-1, is a novel psychoactive substance that belongs to the piperazine class of compounds. It has gained popularity among the scientific community due to its unique chemical structure and potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is not fully understood. However, it is believed to work by modulating the activity of serotonin and dopamine receptors in the brain. This modulation may lead to changes in mood, anxiety, stress, reward, and motivation.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may lead to changes in mood and motivation. 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has also been shown to decrease the release of glutamate, which is involved in the regulation of learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is its unique chemical structure, which allows for the study of its effects on specific receptors in the brain. However, one limitation is that it has not been extensively studied in vivo, and its long-term effects are not well understood.
Future Directions
There are many potential future directions for the study of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine. One direction is to further investigate its effects on specific receptors in the brain, such as the serotonin 5-HT1A and dopamine D2 receptors. Another direction is to study its potential applications in the treatment of psychiatric disorders such as anxiety and depression. Additionally, more research is needed to understand its long-term effects and potential risks.
Synthesis Methods
The synthesis of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthaldehyde with 3-methylbutanoyl chloride in the presence of piperazine. The resulting product is then purified through recrystallization to obtain pure 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine. The synthesis of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
properties
IUPAC Name |
3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(2)14-20(23)22-12-10-21(11-13-22)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGBWHYYEMQCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)



![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)